molecular formula C25H16ClNO3S B11568515 N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11568515
M. Wt: 445.9 g/mol
InChI Key: DNOYVTQLLKDWRL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzothiophene cores separately, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of both benzofuran and benzothiophene cores, along with the specific functional groups (benzoyl, chloro, and carboxamide). This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H16ClNO3S

Molecular Weight

445.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C25H16ClNO3S/c1-14-11-12-17-19(13-14)31-24(20(17)26)25(29)27-21-16-9-5-6-10-18(16)30-23(21)22(28)15-7-3-2-4-8-15/h2-13H,1H3,(H,27,29)

InChI Key

DNOYVTQLLKDWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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